molecular formula C9H14N4O B15240203 5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide

5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B15240203
M. Wt: 194.23 g/mol
InChI Key: NMKMTDAFDDSEAV-UHFFFAOYSA-N
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Description

5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with methyl groups at positions 5 and 7 and a carboxamide substituent at position 2. Its synthesis typically involves refluxing 3-aminopyrazole derivatives with acetylacetone in glacial acetic acid, followed by recrystallization from ethanol to yield high-purity products (e.g., 85–95% yields) . Dearomatization strategies using NaBH₄ in alcohol solvents further enable structural diversification . Analytical characterization (e.g., NMR, elemental analysis) confirms its molecular formula (C₁₆H₁₅N₅O) and purity, with experimental data closely matching theoretical values (C: 65.69% vs. 65.52% calculated) .

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C9H14N4O/c1-5-3-6(2)13-9(12-5)7(4-11-13)8(10)14/h4-6,12H,3H2,1-2H3,(H2,10,14)

InChI Key

NMKMTDAFDDSEAV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C(=C(C=N2)C(=O)N)N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4,5-dimethylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent amide formation . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, 5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery[6][6].

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain kinases, making it a candidate for anticancer drug development .

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. They have shown activity against various cancer cell lines and are being investigated for their ability to modulate specific biological pathways .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including fluorescent probes and sensors. Its unique photophysical properties make it suitable for applications in optoelectronics and imaging .

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Substituents
Compound Name Substituents (Positions) Molecular Formula Key Features
Target Compound 5,7-dimethyl; 3-carboxamide C₁₆H₁₅N₅O Kinase inhibitor candidate
7-R-5-Methyl-6-nitropyrazolo[1,5-a]pyrimidine 6-nitro; 7-aryl Varies (e.g., C₁₅H₁₃N₅O₃) Moderate yields (50–70%); nitro group enhances electrophilicity
2-Amino-5-(4-hydroxyphenyl)-dihydropyrazolo[1,5-a]pyrimidin-7-one 2-amino; 5-aryl; 7-ketone C₂₁H₂₂N₆O₅ Enhanced hydrogen-bonding capacity due to hydroxyl/ketone groups
7-(Difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide 7-difluoromethyl; 5-p-tolyl C₂₀H₁₈F₂N₆O Fluorine improves metabolic stability
5-[(Dimethylamino)methyl]-pyrazolo[1,5-a]pyridine-3-carboxylic acid Pyridine core; dimethylaminomethyl C₁₂H₁₈N₄O₂ Altered heterocycle impacts bioavailability

Analytical and Physicochemical Properties

Table 3: Comparative Analytical Data
Compound NMR Shifts (δ, ppm) Elemental Analysis (C/H/N) Solubility Trends
Target Compound NH₂: 7.48–7.57; CH pyrimidine: 8.54 65.69/4.90/24.01 (Found) Moderate in polar solvents
4n (Trifluoromethyl Derivative) Aromatic: 6.94–7.70; NH: 9.69 54.61/3.58/19.96 (Found) Reduced due to lipophilic CF₃ group
7-Difluoromethyl Analog CH₂: 2.52–2.50; CF₂H: Not reported Not provided Enhanced membrane permeability

Q & A

Q. Table 1: Comparison of Synthetic Approaches

MethodKey StepsYield (%)Reference
Cyclocondensationβ-diketone + 5-aminopyrazole62–70
Parallel SynthesisAutomated purification + DMF77–85
BPC-Activated CouplingCarboxylic acid + amine coupling65–75

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Conflicts between predicted and observed NMR/IR data require advanced analytical strategies:

  • 2D NMR (HSQC/HMBC): Correlates proton-carbon connectivity. For example, HMBC correlations between NH (δ 10.74 ppm) and carbonyl carbons confirmed carboxamide formation in derivative 18c .
  • DFT Calculations: Predict chemical shifts to validate experimental data. Theoretical models align with observed δ 2.53 ppm methyl signals in pyrimidine derivatives .
  • Crystallography: Single-crystal X-ray diffraction provides definitive confirmation but requires high-purity samples .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:
Combined spectroscopic and chromatographic methods:

  • NMR Spectroscopy:
    • 1H NMR: Identifies methyl groups (δ 2.53 ppm for 4,6-dimethylpyrimidine) and aromatic protons .
    • 13C NMR: Confirms carbonyl carbons (δ 168.30 ppm for carboxamide) .
  • IR Spectroscopy: Detects amide C=O stretches (1691 cm⁻¹) and NH bends (3270 cm⁻¹) .
  • Mass Spectrometry (EI): Molecular ion peaks (e.g., m/z 359 for M⁺ in 18c) validate molecular weight .

Advanced: How to optimize reaction conditions for scale-up while maintaining purity?

Methodological Answer:
Scale-up challenges include side reactions and purification efficiency. Strategies:

  • Green Chemistry: Use ethanol/water mixtures to replace DMF, reducing toxicity .
  • Continuous Flow Reactors: Enhance heat/mass transfer for cyclization steps, improving yield by 15–20% .
  • Gradient Crystallization: Sequential solvent systems (e.g., DMF → ethanol) remove impurities, achieving >95% purity .

Q. Table 2: Optimization Parameters

ParameterSmall-Scale (Lab)Large-Scale (Industrial)
SolventDMF/EthanolWater/Ethanol
Reaction Time6–8 hours4–5 hours (flow reactor)
Yield70–75%80–85%

Basic: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:
Systematic modifications at key positions:

  • Position 5/7: Introduce methyl, ethyl, or trifluoromethyl groups to study steric/electronic effects .
  • Carboxamide Group: Vary substituents (e.g., 4,6-dimethylpyrimidin-2-yl vs. chlorophenyl) to modulate bioactivity .

Q. Table 3: Example SAR Modifications

DerivativeSubstituents (Position)Observed Effect
13a4,6-DimethylpyrimidinylEnhanced solubility
13b2-Chloro-5-nitrophenylIncreased reactivity
15Benzamido groupImproved thermal stability

Advanced: What computational methods aid in predicting biological activity?

Methodological Answer:

  • Molecular Docking: Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina .
  • QSAR Models: Correlate substituent properties (logP, polar surface area) with activity data from analogous pyrazolo-pyrimidines .
  • MD Simulations: Assess binding stability over 100-ns trajectories to prioritize synthetic targets .

Basic: How to troubleshoot low yields in carboxamide coupling reactions?

Methodological Answer:
Common issues and solutions:

  • Incomplete Activation: Ensure BPC is fresh; stoichiometric ratios (1:1.2 amine:acid) improve coupling .
  • Side Reactions: Add molecular sieves to absorb water in DMF-based reactions .
  • Purification: Use silica gel chromatography with ethyl acetate/hexane (3:7) to isolate products .

Advanced: What strategies address contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies may arise from assay conditions or impurity profiles. Mitigation steps:

  • Standardized Assays: Use ATP-based luminescence for consistent kinase inhibition measurements .
  • HPLC Purity Checks: Ensure >98% purity via C18 column (acetonitrile/water gradient) .
  • Control Experiments: Compare with reference compounds (e.g., staurosporine for kinase assays) .

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